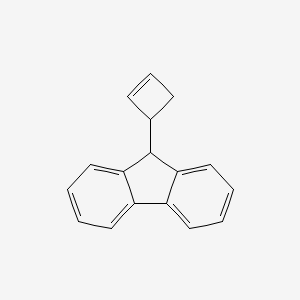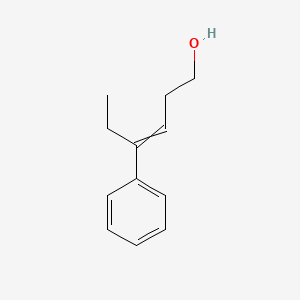
4-Phenylhex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylhex-3-en-1-ol is an organic compound with the molecular formula C12H16O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhex-3-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hex-3-en-1-one under controlled conditions to yield the desired alcohol. Another method involves the reduction of 4-phenylhex-3-en-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylhex-3-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst, NaBH4, or LiAlH4.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 4-Phenylhex-3-en-1-one or 4-Phenylhex-3-en-1-al.
Reduction: 4-Phenylhexane.
Substitution: 4-Phenylhex-3-en-1-halide.
Scientific Research Applications
4-Phenylhex-3-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating its effects.
Comparison with Similar Compounds
4-Phenylhex-3-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenylhexane: The fully reduced form of 4-Phenylhex-3-en-1-ol.
4-Phenylhex-3-en-1-al: An aldehyde derivative of this compound.
Uniqueness: this compound is unique due to its combination of a phenyl group and a hydroxyl group on a hexenol chain. This structure imparts distinct chemical properties, such as the ability to participate in hydrogen bonding and π-π interactions, making it valuable in various applications.
Properties
CAS No. |
62635-21-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-phenylhex-3-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h3-5,7-9,13H,2,6,10H2,1H3 |
InChI Key |
DOUCYJPNQULACN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

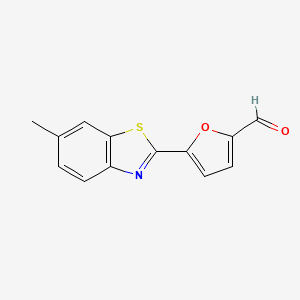
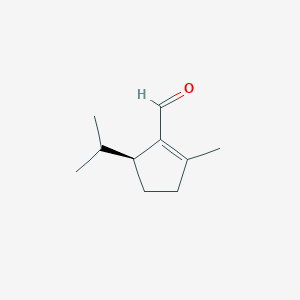
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
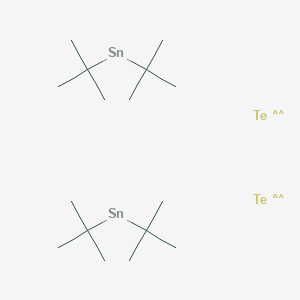
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
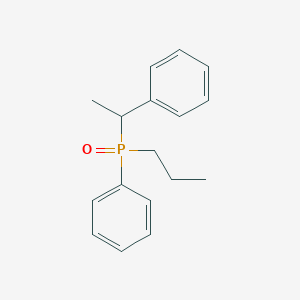
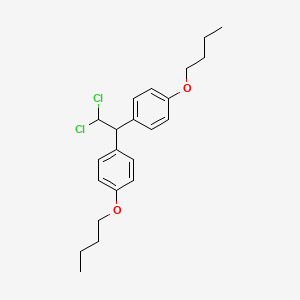
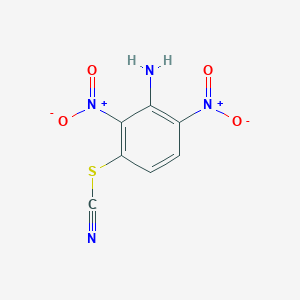
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)

